![molecular formula C12H24N2O2 B6229741 tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate CAS No. 383888-62-8](/img/new.no-structure.jpg)
tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(cyclopentylamino)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of corresponding reduced products.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate is used in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate
- tert-butyl N-[2-(cyclopropylamino)ethyl]carbamate
- tert-butyl N-[2-(cycloheptylamino)ethyl]carbamate
Comparison: tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to similar compounds with different cyclic groups. This uniqueness makes it valuable for specific applications where the cyclopentyl group plays a crucial role .
Properties
CAS No. |
383888-62-8 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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